4-(2-Nitrophenoxy)biphenyl
Description
4-(2-Nitrophenoxy)biphenyl is a biphenyl derivative featuring a nitrophenoxy group attached at the para position of one benzene ring, with the nitro substituent located at the ortho position on the phenoxy moiety. Its molecular formula is C₁₈H₁₃NO₃, and its structure combines the aromatic rigidity of biphenyl with the electron-withdrawing nitro group and flexible ether linkage.
Properties
Molecular Formula |
C18H13NO3 |
|---|---|
Molecular Weight |
291.3 g/mol |
IUPAC Name |
1-nitro-2-(4-phenylphenoxy)benzene |
InChI |
InChI=1S/C18H13NO3/c20-19(21)17-8-4-5-9-18(17)22-16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H |
InChI Key |
OGCJTPKAQHBJRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Nitrophenoxy)biphenyl typically involves the reaction of 2-nitrophenol with biphenyl derivatives. One common method is the Ullmann coupling reaction, where 2-nitrophenol is reacted with a halogenated biphenyl in the presence of a copper catalyst. The reaction is carried out under reflux conditions with a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Nitrophenoxy)biphenyl undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl core, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents such as bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products Formed:
Oxidation: Formation of nitro-substituted biphenyl derivatives.
Reduction: Formation of amino-substituted biphenyl derivatives.
Substitution: Formation of halogenated biphenyl derivatives.
Scientific Research Applications
4-(2-Nitrophenoxy)biphenyl has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2-Nitrophenoxy)biphenyl involves its interaction with specific molecular targets and pathways. For instance, in antiviral research, it has been shown to inhibit deubiquitinase enzymes, which play a crucial role in the replication of certain viruses. By inhibiting these enzymes, this compound can effectively disrupt viral replication and reduce viral load .
Comparison with Similar Compounds
Structural and Functional Differences
4-Nitrobiphenyl (CAS 92-93-3)
- Structure : Biphenyl with a nitro group directly attached at the para position.
- Molecular Formula: C₁₂H₉NO₂.
- Key Features : Lacks an ether linkage; the nitro group is conjugated directly to the biphenyl system.
Biphenyl-4-yl (4-nitrophenoxy)acetate (CAS 447437-04-9)
- Structure: Biphenyl ester with a para-nitrophenoxy group.
- Molecular Formula: C₂₀H₁₅NO₅.
- Key Features: Contains an ester group, increasing hydrophilicity and susceptibility to hydrolysis compared to 4-(2-Nitrophenoxy)biphenyl .
4-Phenylphenol (CAS 92-69-3)
- Structure : Biphenyl with a hydroxyl group at the para position.
- Molecular Formula : C₁₂H₁₀O.
- Key Features : The hydroxyl group enhances polarity and hydrogen-bonding capacity, making it more water-soluble but less lipophilic than nitro-substituted analogs. Used in disinfectants and industrial applications .
2-Nitroanisole
- Structure : Methoxy-2-nitrobenzene.
- Molecular Formula: C₇H₇NO₃.
- Key Features : A simple nitroaromatic ether; lacks the biphenyl backbone but serves as a model for studying electronic effects of nitro groups in ortho positions .
Electronic and Steric Effects
- Substituent Position: Ortho vs. Para Nitro: In biphenyl derivatives, ortho-nitro groups (as in this compound) introduce steric hindrance and reduce conjugation efficiency compared to para-nitro analogs. This affects UV-Vis spectra and photostability .
Physicochemical Properties
| Property | This compound | 4-Nitrobiphenyl | Biphenyl-4-yl (4-nitrophenoxy)acetate | 4-Phenylphenol |
|---|---|---|---|---|
| Molecular Weight | 299.3 g/mol | 199.2 g/mol | 349.3 g/mol | 170.2 g/mol |
| Polarity | Moderate (ether + nitro) | Low (nonpolar) | Moderate (ester + nitro) | High (OH) |
| Solubility | Low in water | Insoluble | Low (ester enhances slightly) | Moderate |
| Toxicity | Likely moderate | High | Unreported | Low |
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